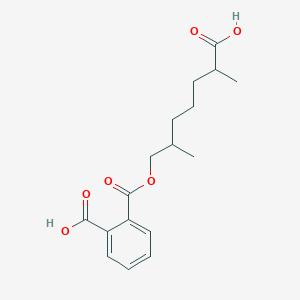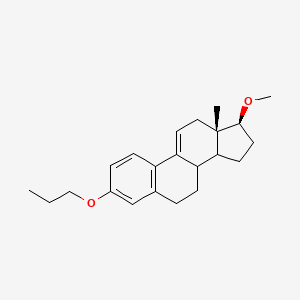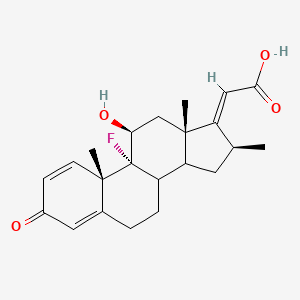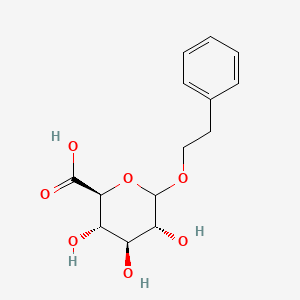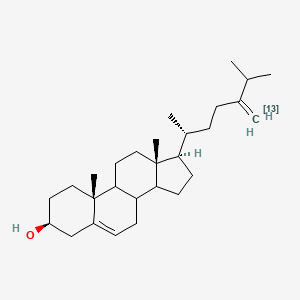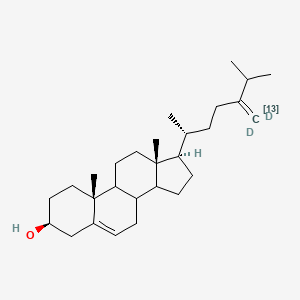
Mometasone Furoate-13C,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 83919-23-7 (unlabeled)
Scientific Research Applications
Analytical Method Development
A sensitive method using two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC‒MS/MS) was developed to determine the concentration of mometasone furoate in human plasma. Mometasone Furoate-13C,d6 served as an internal standard, enabling robust and sensitive analysis suitable for pharmacokinetic studies, particularly in bioequivalence studies of mometasone furoate nasal sprays (Yang et al., 2022).
Stability and Degradation Analysis
Research focused on the stability of mometasone furoate in simulated lung fluid (SLF) highlighted the formation of degradation products. Isotopically labeled compounds like this compound are crucial in such studies for accurate identification and characterization of these degradation products, enhancing understanding of the drug's stability and efficacy (Sahasranaman et al., 2004).
Receptor Binding Studies
Mometasone furoate's metabolites and degradation products have been studied for their receptor affinities. The use of isotopically labeled standards like this compound is instrumental in such pharmacological research, aiding in understanding the drug's systemic effects and therapeutic potential (Valotis & Högger, 2004).
properties
Molecular Formula |
C2613CH24D6Cl2O6 |
|---|---|
Molecular Weight |
528.46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



